Methyl 5-(((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate
Description
Methyl 5-(((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a dihydropyrimidine core substituted with amino, furan-2-carboxamido, and thioether-linked methyl furan carboxylate groups. The pyrimidine ring system is a well-known pharmacophore with diverse biological activities, including antimicrobial, antiviral, and anticancer properties . Structural characterization of such compounds often employs X-ray crystallography and software suites like SHELX and WinGX/ORTEP for refinement and visualization .
Properties
IUPAC Name |
methyl 5-[[4-amino-5-(furan-2-carbonylamino)-6-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O6S/c1-24-15(23)10-5-4-8(26-10)7-27-16-19-12(17)11(14(22)20-16)18-13(21)9-3-2-6-25-9/h2-6H,7H2,1H3,(H,18,21)(H3,17,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXTVIQIXCXKQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: : The preparation of Methyl 5-(((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate typically involves multi-step organic synthesis. One common method includes the initial formation of the pyrimidin-2-yl core followed by the addition of furan derivatives. Specific reagents and catalysts like palladium on carbon or other suitable catalysts may be used under controlled temperature and pressure conditions to facilitate the formation of the desired product.
Industrial production methods: : Industrial-scale production of this compound may utilize flow chemistry techniques to ensure a continuous and efficient reaction process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Biological Activity
Methyl 5-(((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound with potential biological activities that are being actively researched. This article delves into its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C16H14N4O6S
- Molecular Weight : 390.37 g/mol
- CAS Number : 868226-62-4
The structure features a furan ring and a dihydropyrimidine moiety, which are known for their biological activity. The presence of these structural elements suggests potential therapeutic applications in medicinal chemistry.
1. Antimicrobial Properties
Research indicates that compounds with similar structural motifs to this compound exhibit significant antimicrobial properties. Preliminary studies have shown promising results against various microbial strains, suggesting that this compound may have similar effects.
2. Antioxidant Activity
The compound has also been studied for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which can lead to various diseases.
3. Interaction with Biological Targets
Preliminary interaction studies suggest that this compound may bind to enzymes or receptors involved in microbial resistance mechanisms. This could open avenues for drug design aimed at overcoming resistance in pathogenic microorganisms.
Synthesis Methods
Several synthesis pathways have been reported for compounds related to this compound. These methods often involve the modification of existing furan and pyrimidine derivatives to enhance biological activity or alter pharmacokinetic properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 2-(4-amino-thiazole) | Thiazole ring | Antimicrobial |
| Methyl 4-hydroxy-pyrimidine | Pyrimidine core | Antioxidant |
| Furan-based Schiff Bases | Furan ring | Antimicrobial |
This compound stands out due to its dual functionality from both furan and pyrimidine derivatives, potentially offering enhanced therapeutic profiles.
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of related compounds:
- Antiviral Activity : A derivative of furan was shown to have low cytotoxicity while inhibiting viral proteases with an IC50 value of 1.55 μM, indicating potential antiviral applications .
- Antimicrobial Efficacy : A study on thiophene derivatives demonstrated notable antimicrobial activities against various bacterial strains, suggesting a similar potential for the furan-containing compound under discussion .
- Toxicological Assessments : Research on triazole fungicides indicated that structural similarities can lead to varied biological responses, emphasizing the need for thorough testing of new compounds like methyl 5- .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several pyrimidine derivatives reported in crystallographic and synthetic studies:
Key Structural Differences :
- Core Ring System : The target compound features a 1,6-dihydropyrimidine core, whereas the thiazolo-pyrimidine in is fused with a thiazole ring, and the tetrahydropyrimidine in is partially saturated.
- Substituent Effects : The thioether bridge in the target compound introduces conformational flexibility absent in the rigid benzylidene group of . The methyl furan carboxylate group may enhance metabolic stability compared to ethyl esters in .
- Hydrogen Bonding: The amino and carboxamido groups in the target compound likely participate in intermolecular hydrogen bonds, similar to the C–H···O interactions observed in .
Crystallographic and Conformational Analysis
- Dihedral Angles: In , the fused thiazolo-pyrimidine ring forms an 80.94° dihedral angle with the benzene ring, indicating significant puckering.
- Packing Interactions : Crystal packing in pyrimidine derivatives often relies on hydrogen bonding and π-π stacking. For example, forms chains via bifurcated C–H···O bonds, while exhibits disorder in the tetrahydropyrimidine ring due to weak packing forces.
Research Findings and Implications
- Biological Potential: While direct pharmacological data for the target compound is lacking, structurally related pyrimidines exhibit antimicrobial and anticancer activities. The furan carboxamido group may enhance binding to enzymes like dihydrofolate reductase .
- Software Utilization : Programs like SHELX and WinGX/ORTEP are critical for resolving anisotropic displacement parameters and hydrogen-bonding networks in such complex structures .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of structurally analogous pyrimidine derivatives often involves coupling reactions under anhydrous conditions. For example, thioether linkages (e.g., –S–CH2–) can be formed via nucleophilic substitution using mercapto-furan intermediates. Reaction optimization includes:
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Stepwise coupling : Use of anhydrous DMF with activating agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine to enhance carboxamide bond formation .
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Purification : Silica gel chromatography (e.g., eluting with 2–5% MeOH in CH2Cl2) to isolate the target compound, achieving yields >90% in optimized cases .
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Critical parameters : Temperature control (0–25°C), stoichiometric ratios (1:1.2 for amine:acylating agent), and inert atmosphere (N2/Ar) to prevent oxidation .
Table 1 : Representative Yields for Analogous Compounds
Substituent Reaction Time (h) Yield (%) Purity (HPLC) Reference Methyl 24 95 >98% Ethyl 18 90 97% Propyl 36 89 95%
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H NMR : Identify key protons, such as NH2 (δ 6.5–7.0 ppm), furan aromatic protons (δ 7.2–7.8 ppm), and methylene (–CH2–S–, δ 3.5–4.0 ppm). Splitting patterns confirm substitution on the pyrimidine ring .
- LC-MS : Verify molecular weight (e.g., [M+H]+ at m/z ~450) and detect impurities (<2%) .
- Melting Point : Consistent melting range (e.g., 175–201°C) indicates crystallinity and purity .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- pH stability : Test in buffered solutions (pH 3–9) at 25°C. Pyrimidine derivatives are prone to hydrolysis under strongly acidic/basic conditions (pH <2 or >10) .
- Thermal stability : Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation when stored in amber vials with desiccants .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo biological activity data be resolved?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma protein binding (e.g., using equilibrium dialysis) and metabolic stability (e.g., liver microsomes) to explain reduced in vivo efficacy .
- Pro-drug design : Modify the carboxylate group (e.g., esterification with diethyl L-glutamate) to enhance membrane permeability, as seen in analogues with 63% improved bioavailability .
Q. What computational strategies predict target binding interactions, and how are they validated?
- Methodological Answer :
- Molecular docking : Use crystal structures of homologous enzymes (e.g., dihydrofolate reductase) to model the compound’s binding pocket. Key interactions include hydrogen bonds with pyrimidine NH2 and hydrophobic contacts with the furan ring .
- Validation : Compare docking scores (e.g., Glide SP score ≤ −8.0 kcal/mol) with experimental IC50 values from enzyme inhibition assays .
Q. What factors are critical in designing hybrid derivatives to improve pharmacological properties?
- Methodological Answer :
- Structural hybridization : Introduce substituents (e.g., trifluoromethyl or morpholino groups) to balance lipophilicity (logP 2–4) and solubility (>50 µM in PBS) .
- SAR analysis : For example, replacing the furan-2-carboxamido group with thiophene increases anti-inflammatory activity by 40% in murine models .
Data Contradiction Analysis
- Example : A study reports conflicting IC50 values (10 µM vs. 25 µM) for kinase inhibition.
- Resolution : Validate assay conditions (ATP concentration, pH) and compound purity (HPLC >98%). Contradictions may arise from residual DMSO (>1%) or enzyme batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
